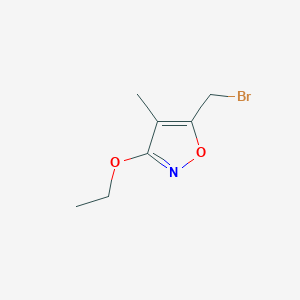

5-(Bromomethyl)-3-ethoxy-4-methylisoxazole

Description

Overview of Isoxazole (B147169) Heterocycles as Privileged Scaffolds in Contemporary Organic Synthesis and Medicinal Chemistry

Isoxazoles are five-membered heterocyclic compounds containing one nitrogen and one oxygen atom in adjacent positions. rsc.org This arrangement imparts a unique electronic and structural profile, making the isoxazole ring a cornerstone in the design of a wide array of functional molecules. google.com The term "privileged scaffold" is used to describe molecular frameworks that are capable of binding to multiple biological targets, and isoxazoles have earned this designation through their presence in numerous approved drugs and biologically active compounds. nih.govnih.govsigmaaldrich.com

The utility of the isoxazole moiety stems from several key features. It is an aromatic system, which contributes to its stability, yet the N-O bond is inherently weak and can be cleaved under specific reductive conditions, offering a pathway to acyclic structures like β-hydroxy ketones or γ-amino alcohols. This "masked" functionality makes isoxazoles valuable synthetic intermediates. google.com Furthermore, the isoxazole ring can act as a bioisostere for other chemical groups, such as amide or ester functionalities, potentially improving a drug candidate's metabolic stability or pharmacokinetic profile.

The broad spectrum of biological activities associated with isoxazole derivatives is extensive, encompassing anti-inflammatory, antimicrobial, anticancer, and antiviral properties. rsc.orggoogle.com This versatility has cemented the isoxazole nucleus as a critical component in the medicinal chemist's toolbox.

The Importance of Specific Functionalization Patterns on the Isoxazole Nucleus

The true synthetic and medicinal value of the isoxazole scaffold is unlocked through the strategic placement of various functional groups around the ring. The substitution pattern at the 3, 4, and 5-positions dictates the molecule's steric and electronic properties, influencing its reactivity and biological interactions. rsc.org

For instance, the introduction of different substituents can modulate the electron density of the ring, affecting its susceptibility to electrophilic or nucleophilic attack. Furthermore, the functional groups themselves can serve as handles for subsequent chemical transformations, allowing for the construction of more complex molecular architectures. The ability to precisely control the functionalization of the isoxazole ring is therefore of paramount importance in the design of new synthetic routes and the development of novel therapeutic agents. nih.gov

Research Rationale and Focus on 5-(Bromomethyl)-3-ethoxy-4-methylisoxazole as a Key Synthetic Intermediate

This compound (CAS Number: 194286-80-1) emerges as a compound of significant synthetic interest due to its specific constellation of functional groups. The bromomethyl group at the 5-position is a highly reactive electrophilic site, making it an excellent precursor for a wide range of nucleophilic substitution reactions. This allows for the facile introduction of various moieties, such as amines, alcohols, thiols, and carbon nucleophiles, thereby providing a gateway to a diverse library of more complex isoxazole derivatives.

The ethoxy group at the 3-position and the methyl group at the 4-position also play crucial roles. The 3-alkoxy substituent is a common feature in many biologically active isoxazoles, and its presence can influence the molecule's lipophilicity and binding interactions. The 4-methyl group provides steric bulk and can influence the orientation of substituents, which can be critical for biological activity.

The strategic combination of a reactive bromomethyl handle with a stable, functionalized isoxazole core positions This compound as a valuable building block for the synthesis of novel compounds with potential applications in medicinal and materials science. While detailed research on this specific compound is not widely published, its potential can be inferred from the well-established chemistry of related isoxazoles.

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | C₇H₁₀BrNO₂ |

| Molecular Weight | 220.06 g/mol |

| CAS Number | 194286-80-1 |

| Appearance | Likely a liquid or low-melting solid |

| Boiling Point | Not reported; expected to be relatively high due to molecular weight and polarity |

| Solubility | Expected to be soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF) and insoluble in water |

Note: Some physical properties are estimated based on the chemical structure and data for similar compounds due to a lack of specific experimental data in the public domain.

Structure

3D Structure

Properties

IUPAC Name |

5-(bromomethyl)-3-ethoxy-4-methyl-1,2-oxazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10BrNO2/c1-3-10-7-5(2)6(4-8)11-9-7/h3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYTAXSFBPFJUOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NOC(=C1C)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Studies of 5 Bromomethyl 3 Ethoxy 4 Methylisoxazole

Nucleophilic Substitution Reactions at the Bromomethyl Moiety

The primary mode of reactivity for 5-(bromomethyl)-3-ethoxy-4-methylisoxazole involves the displacement of the bromide ion by a variety of nucleophiles. The electron-withdrawing nature of the isoxazole (B147169) ring enhances the electrophilicity of the methylene carbon, facilitating nucleophilic attack.

Reactivity with Diverse Nucleophiles (e.g., Oxygen, Nitrogen, Sulfur, Carbon)

The bromomethyl group of this compound readily undergoes substitution reactions with a wide array of nucleophiles, providing access to a diverse range of functionalized isoxazole derivatives.

Oxygen Nucleophiles: Reactions with oxygen-based nucleophiles, such as alkoxides and phenoxides, lead to the formation of the corresponding ethers. For instance, treatment with sodium ethoxide in ethanol yields 5-(ethoxymethyl)-3-ethoxy-4-methylisoxazole. These reactions typically proceed under standard Williamson ether synthesis conditions.

Nitrogen Nucleophiles: A variety of nitrogen nucleophiles, including primary and secondary amines, azides, and heterocyclic amines, react efficiently to afford the corresponding amino-substituted derivatives. These reactions are fundamental in the construction of molecules with potential biological activity. For example, reaction with morpholine in the presence of a non-nucleophilic base like potassium carbonate results in the formation of 4-((3-ethoxy-4-methylisoxazol-5-yl)methyl)morpholine.

Sulfur Nucleophiles: Sulfur-based nucleophiles, such as thiols and thiophenols, are also effective in displacing the bromide, leading to the synthesis of thioethers. The high nucleophilicity of sulfur often allows these reactions to proceed under mild conditions.

Carbon Nucleophiles: Carbon nucleophiles, including cyanides and enolates, can be employed to form new carbon-carbon bonds. The reaction with sodium cyanide, for example, provides a straightforward route to 3-ethoxy-4-methyl-5-(cyanomethyl)isoxazole, a versatile intermediate for further synthetic transformations.

Table 1: Nucleophilic Substitution Reactions of this compound

| Nucleophile | Reagent | Product |

| Ethoxide | Sodium Ethoxide | 5-(Ethoxymethyl)-3-ethoxy-4-methylisoxazole |

| Morpholine | Morpholine, K₂CO₃ | 4-((3-Ethoxy-4-methylisoxazol-5-yl)methyl)morpholine |

| Thiophenol | Thiophenol, Et₃N | 3-Ethoxy-4-methyl-5-((phenylthio)methyl)isoxazole |

| Cyanide | Sodium Cyanide | 2-(3-Ethoxy-4-methylisoxazol-5-yl)acetonitrile |

Stereochemical Control and Regioselectivity in Substitution Pathways

In cases where the nucleophile or the resulting product contains a stereocenter, the stereochemical outcome of the substitution reaction is of paramount importance. Nucleophilic substitution at the benzylic-like bromomethyl group of this compound typically proceeds via an S(_N)2 mechanism. This pathway leads to an inversion of configuration if the starting material were chiral at the methylene carbon, although this specific compound is achiral. The regioselectivity of these reactions is highly controlled, with the nucleophile exclusively attacking the methylene carbon of the bromomethyl group due to the high lability of the bromide leaving group and the absence of other significant electrophilic sites under typical nucleophilic substitution conditions. The isoxazole ring itself is generally unreactive towards nucleophiles under these conditions. Factors such as steric hindrance from the 4-methyl group and the electronic influence of the isoxazole ring direct the substitution to occur solely at the 5-position's side chain.

Transformations Involving the Isoxazole Ring System and its Substituents

Beyond the reactivity of the bromomethyl group, the isoxazole ring and its substituents can undergo a variety of chemical transformations, further expanding the synthetic utility of this compound derivatives.

Ring Opening Reactions and Subsequent Derivatizations

The isoxazole ring, while aromatic, contains a relatively weak N-O bond that can be cleaved under certain conditions, providing a pathway to acyclic compounds with diverse functionalities. Reductive cleavage, often employing reagents like Raney nickel or other catalytic hydrogenation methods, can lead to the formation of β-amino ketones or related structures. For derivatives of this compound, this ring-opening can unmask a 1,3-dicarbonyl-like synthon, which can then be used in subsequent cyclization or functionalization reactions to build more complex molecular architectures. The specific products of these ring-opening reactions are highly dependent on the reaction conditions and the nature of the substituents on the isoxazole ring.

Modifications of the Ethoxy Group (e.g., Cleavage, Transetherification)

The 3-ethoxy group on the isoxazole ring is generally stable but can be modified under specific conditions. Acid-catalyzed cleavage of the ether linkage can occur, typically requiring strong acids like HBr or HI, to yield the corresponding 3-hydroxyisoxazole derivative. This transformation provides a handle for further functionalization at the 3-position. Transetherification, the exchange of the ethoxy group for another alkoxy group, can also be achieved, although it often requires harsher conditions or specific catalytic systems.

Electrophilic and Nucleophilic Functionalization of the Isoxazole Heterocycle

The isoxazole ring itself can participate in both electrophilic and nucleophilic reactions, although it is generally considered an electron-deficient heterocycle.

Electrophilic Substitution: The isoxazole ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen and oxygen atoms. However, under forcing conditions, reactions such as nitration or halogenation can occur, with the position of substitution being directed by the existing substituents. The 4-position is the most likely site for electrophilic attack in 3,5-disubstituted isoxazoles, but the presence of the 4-methyl group in the title compound blocks this position. Therefore, electrophilic substitution on the ring of this compound is not a common or synthetically useful transformation.

Nucleophilic Addition: Nucleophilic attack directly on the isoxazole ring is also challenging but can be achieved with very strong nucleophiles. Such reactions often lead to ring-opening or complex rearrangements. For derivatives of 3-ethoxy-4-methylisoxazole, the electron-donating character of the ethoxy and methyl groups further disfavors direct nucleophilic attack on the ring.

Derivatization Strategies and Synthetic Utility of 5 Bromomethyl 3 Ethoxy 4 Methylisoxazole

Utilization as a Versatile Building Block in Complex Organic Synthesis

The structural features of 5-(Bromomethyl)-3-ethoxy-4-methylisoxazole make it a valuable precursor for the synthesis of elaborate molecular frameworks. The reactive bromomethyl group, in particular, can be exploited to construct intricate ring systems.

Formation of Carbon-Carbon Bonds via Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Stille)

Palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Heck, and Stille reactions are cornerstone methods for the formation of carbon-carbon bonds in modern organic synthesis. These reactions typically involve the coupling of an organometallic reagent with an organic halide or pseudohalide. The substrates for these reactions are most commonly sp²-hybridized carbons, such as those found in aryl and vinyl halides.

Construction of Fused and Spirocyclic Isoxazole (B147169) Derivatives

The construction of fused and spirocyclic systems represents a significant step in increasing molecular complexity and exploring three-dimensional chemical space. The bromomethyl group on the isoxazole core is an ideal electrophilic center for orchestrating intramolecular cyclization reactions to build such scaffolds.

This strategy involves designing a precursor molecule that contains both the 5-(bromomethyl)isoxazole (B1312588) moiety and a suitably positioned nucleophile. The nucleophile can be part of a chain attached to the N2, C3, or C4 positions of the isoxazole or a substituent. An intramolecular S_N2 reaction between the internal nucleophile and the bromomethyl group results in ring closure, forming a new fused or spirocyclic system. Intramolecular cycloadditions are a powerful method for simultaneously forming two rings. mdpi.comnih.gov For example, an N-propargylbenzimidazole oxime can undergo an intramolecular nitrile oxide cycloaddition to create a tetracyclic isoxazole-containing system. mdpi.com This general principle highlights the potential of using the bromomethyl group as an anchor point for building complex, multi-ring architectures.

Preparation of Diverse Functionalized Side Chains and Linkers from the Bromomethyl Group

The most prominent and well-documented utility of 5-(bromomethyl)isoxazole derivatives stems from the high reactivity of the bromomethyl group in nucleophilic substitution reactions. This allows for the straightforward introduction of a vast array of functional groups at the C5 position of the isoxazole ring.

Synthesis of Aminoalkyl, Hydroxyalkyl, Thioalkyl, and Carboxyalkyl Derivatives

The electrophilic carbon of the bromomethyl group is highly susceptible to attack by a wide range of nucleophiles, typically via an S_N2 mechanism. This provides a reliable and efficient pathway for side-chain functionalization. Research on related 5-(bromomethyl)isoxazoles has demonstrated that nucleophilic substitution is a convenient and highly efficient method for their derivatization, often proceeding in high yields. nih.gov

Key transformations include:

Aminoalkyl Derivatives: Reaction with primary or secondary amines, ammonia, or their equivalents leads to the formation of the corresponding 5-(aminomethyl)isoxazoles. These derivatives are valuable as they introduce a basic nitrogen atom, which can be crucial for biological activity or serve as a handle for further functionalization.

Hydroxyalkyl Derivatives: Hydrolysis of the bromomethyl group, typically using water or hydroxide sources, yields the corresponding 5-(hydroxymethyl)isoxazole. This alcohol can be used in subsequent reactions, such as oxidation to an aldehyde or esterification.

Thioalkyl Derivatives: Treatment with thiols or thiolate salts readily produces 5-(thioalkylmethyl)isoxazoles. These thioethers are important in various biologically active molecules.

Carboxyalkyl Derivatives: While direct substitution with a carboxylate anion can be challenging, the bromomethyl group can be reacted with cyanide followed by hydrolysis, or with malonic ester synthons, to generate derivatives with an extended carboxylic acid side chain.

The following table summarizes these versatile nucleophilic substitution reactions.

| Nucleophile | Reagent Example | Resulting Functional Group | Product Class |

| Amine | R₂NH | -CH₂-NR₂ | Aminoalkyl isoxazole |

| Hydroxide | NaOH | -CH₂-OH | Hydroxyalkyl isoxazole |

| Thiolate | RSNa | -CH₂-SR | Thioalkyl isoxazole |

| Cyanide | NaCN | -CH₂-CN | Cyanomethyl isoxazole (Carboxyalkyl precursor) |

| Malonate | CH₂(CO₂Et)₂ | -CH₂-CH(CO₂Et)₂ | Malonic ester derivative (Carboxyalkyl precursor) |

Strategic Incorporation into Peptidomimetics and Oligomers

Peptidomimetics are compounds designed to mimic natural peptides but with modified structures to improve properties such as stability and bioavailability. The isoxazole scaffold is a valuable component in such designs due to its drug-like properties. The reactive nature of the bromomethyl group in this compound allows for its direct covalent attachment to peptides and other oligomers.

A key strategy involves the selective alkylation of nucleophilic amino acid residues within a peptide sequence. A study using the analogous 5-(chloromethyl)-3-methylisoxazole demonstrated highly effective and selective alkylation of cysteine residues in histone H4-mimicking peptides and even within the full histone H3 protein. nih.gov The sulfur atom of the cysteine side chain acts as a soft nucleophile, readily displacing the bromide from the isoxazole. This "tag-and-modify" approach covalently links the isoxazole moiety to the peptide, introducing an unnatural, acetyl-lysine mimicking element that can modulate protein-protein interactions. nih.gov This methodology confirms the utility of 5-(halomethyl)isoxazoles as tools for the chemical modification of complex biological molecules, enabling the synthesis of novel peptidomimetics. nih.govresearchgate.net

Application in the Generation of Chemical Libraries and Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) is a powerful strategy in modern drug discovery that aims to efficiently create collections of structurally diverse small molecules to probe biological systems. nih.govcam.ac.uk Rather than focusing on a single target, DOS seeks to cover a broad area of chemical space. cam.ac.uk

This compound is an excellent starting scaffold for DOS and the generation of chemical libraries. The core principle involves using the isoxazole as a central, rigid framework and exploiting the reactivity of the bromomethyl group to introduce diversity. In a parallel synthesis format, the single starting material can be reacted with a large and varied collection of nucleophiles—such as amines, thiols, alcohols, and phenols. This approach rapidly generates a library of compounds where the core isoxazole structure is constant, but the substituent attached via the methylene linker is highly varied. This variation in functional groups leads to a diverse display of properties, such as polarity, charge, and hydrogen bonding capability, which is crucial for discovering new bioactive molecules through high-throughput screening. researchgate.netmdpi.com

Facilitating the Synthesis of High-Density Combinatorial Libraries

There is no available information on the use of this compound as a scaffold or building block for the generation of high-density combinatorial libraries. The reactive bromomethyl group suggests potential for derivatization, a key step in combinatorial synthesis, but no documented examples of its application in this area were identified.

Contribution to Fragment-Based Drug Discovery Programs

No studies were found that describe the inclusion or screening of this compound as part of a fragment library for drug discovery. Fragment-based drug discovery relies on the identification of small, low-complexity molecules that bind to biological targets. While the isoxazole core is present in various known fragments, the specific utility of this substituted isoxazole has not been reported in the context of fragment-based screening or lead optimization.

Theoretical and Computational Studies on 5 Bromomethyl 3 Ethoxy 4 Methylisoxazole and Its Analogues

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic characteristics of isoxazole (B147169) derivatives. These methods provide a detailed picture of the electron distribution and orbital energies, which are key determinants of a molecule's chemical behavior.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. irjweb.com For isoxazole derivatives, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31G(d,p), are used to determine optimized molecular geometries and to analyze the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netepstem.net

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The energy gap between HOMO and LUMO (Egap = ELUMO - EHOMO) is a crucial parameter for determining molecular stability and reactivity. researchgate.netepstem.net A smaller energy gap suggests higher reactivity. irjweb.com For isoxazole derivatives, the distribution of HOMO and LUMO orbitals indicates the likely sites for electrophilic and nucleophilic attack, respectively. For instance, in many heterocyclic compounds, the HOMO is often localized on the aromatic ring and heteroatoms, while the LUMO may be distributed over the entire molecule.

The charge distribution within the molecule can be analyzed through methods like Mulliken population analysis, which assigns partial charges to each atom. This information is vital for understanding intermolecular interactions, such as hydrogen bonding and electrostatic interactions with biological targets. In 5-(Bromomethyl)-3-ethoxy-4-methylisoxazole, the electronegative oxygen and nitrogen atoms of the isoxazole ring, as well as the bromine atom, are expected to carry partial negative charges, influencing their interaction with other molecules.

Table 1: Representative Frontier Orbital Energies for Isoxazole Analogues

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (eV) |

| Isoxazole Analogue A | -6.8 | -1.2 | 5.6 |

| Isoxazole Analogue B | -7.1 | -1.5 | 5.6 |

| Isoxazole Analogue C | -6.5 | -1.0 | 5.5 |

Note: This table presents hypothetical data based on typical values for organic molecules to illustrate the concept.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. researchgate.netnih.gov The MEP surface visualizes the electrostatic potential on the electron density surface of the molecule. Different colors represent different potential values: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green represents areas of neutral potential. nih.gov

For this compound, the MEP map would likely show negative potential around the oxygen and nitrogen atoms of the isoxazole ring and the bromine atom, highlighting these as potential sites for hydrogen bonding or interaction with electrophilic species. researchgate.net Conversely, positive potential regions might be located around the hydrogen atoms of the methyl and ethoxy groups. This information is critical for understanding how the molecule might interact with a biological receptor site. physchemres.org

Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand-Binding Dynamics

While quantum chemical calculations provide insights into the static properties of a molecule, Molecular Dynamics (MD) simulations allow for the study of its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment. nih.gov

For this compound, MD simulations can be used to explore its conformational landscape, identifying the most stable three-dimensional arrangements of the molecule in different environments (e.g., in a solvent or bound to a protein). This is particularly important for understanding how the molecule might adapt its shape to fit into a binding pocket of a biological target. mdpi.com

Furthermore, MD simulations are instrumental in studying the dynamics of ligand-protein interactions. By simulating the complex of an isoxazole analogue bound to a target protein, researchers can investigate the stability of the binding, identify key interacting amino acid residues, and calculate binding free energies. nih.gov This information is invaluable for understanding the mechanism of action and for designing analogues with improved binding affinity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Rational Design of Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net QSAR models are powerful tools for predicting the activity of new, unsynthesized compounds and for guiding the rational design of more potent analogues. mdpi.com

The first step in QSAR modeling is to describe the chemical structures of a set of molecules with known biological activity using a variety of numerical parameters, known as molecular descriptors. researchgate.net These descriptors can be categorized as:

1D descriptors: Based on the molecular formula (e.g., molecular weight).

2D descriptors: Based on the 2D structure (e.g., topological indices, connectivity indices).

3D descriptors: Based on the 3D conformation (e.g., steric parameters, surface area).

Physicochemical descriptors: Related to properties like hydrophobicity (logP), electronic effects (Hammett constants), and steric effects (Taft parameters). researchgate.net

Once a set of descriptors is calculated for a series of isoxazole analogues, statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to build a mathematical model that correlates the descriptors with the observed biological response (e.g., IC50 or EC50 values). nih.gov The quality of a QSAR model is assessed by statistical parameters like the correlation coefficient (R²), which indicates how well the model fits the data, and the cross-validation coefficient (Q²), which measures its predictive ability. researchgate.net

Table 2: Representative Physicochemical Descriptors and Their Correlation with Biological Activity for a Series of Isoxazole Analogues

| Compound | LogP | Molar Refractivity | Electronic Energy | Biological Activity (log 1/C) |

| Analogue 1 | 2.5 | 65 | -1200 | 5.2 |

| Analogue 2 | 3.1 | 70 | -1250 | 5.8 |

| Analogue 3 | 2.8 | 68 | -1220 | 5.5 |

| Analogue 4 | 3.5 | 75 | -1300 | 6.1 |

Note: This table presents hypothetical data to illustrate the types of descriptors used and their correlation with a biological response.

A validated QSAR model can be used to predict the biological activity of novel isoxazole analogues before they are synthesized. researchgate.net By analyzing the QSAR equation, researchers can identify which molecular properties are most important for activity. For example, a QSAR model might reveal that increasing hydrophobicity at a certain position on the isoxazole ring leads to higher activity.

This predictive capability allows for the rational design of new compounds with optimized substitution patterns. For this compound, a QSAR study could explore the effects of modifying the substituents at the 3, 4, and 5 positions of the isoxazole ring. For instance, replacing the bromomethyl group with other halogenated alkyl groups or the ethoxy group with other alkoxy groups could be systematically evaluated in silico to identify candidates with potentially improved biological profiles. mdpi.com This approach significantly accelerates the drug discovery process by prioritizing the synthesis of the most promising compounds.

In Silico Screening and Scaffold-Hopping Methodologies

In silico screening and scaffold-hopping are powerful computational strategies employed to navigate the vast chemical space and identify novel molecular entities with desired biological activities. These approaches are particularly valuable for heterocyclic compounds like isoxazoles, which offer a versatile and synthetically accessible core structure.

Ligand-Based and Structure-Based Drug Design Strategies

Drug design strategies are broadly categorized into ligand-based and structure-based approaches. Both have been instrumental in the development of isoxazole-based compounds.

Ligand-Based Drug Design: This strategy relies on the knowledge of molecules that are known to interact with a specific target. By analyzing the common structural features and properties of these active ligands, a pharmacophore model can be developed. This model represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for biological activity.

For isoxazole analogues, ligand-based methods such as Quantitative Structure-Activity Relationship (QSAR) studies have been employed to correlate the structural properties of a series of compounds with their biological activities. For instance, 3D-QSAR models have been successfully developed for various isoxazole derivatives to identify key structural requirements for their activity as agonists for targets like the Farnesoid X Receptor (FXR). mdpi.com These models can predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts.

Structure-Based Drug Design: When the three-dimensional structure of the biological target (e.g., an enzyme or receptor) is known, structure-based drug design (SBDD) becomes a powerful tool. This approach involves docking candidate molecules into the binding site of the target protein to predict their binding affinity and mode of interaction.

In the context of isoxazole-based inhibitors, SBDD has been utilized to guide the modification of lead compounds to enhance their potency and selectivity. For example, the pharmacophore of a 3,4-diaryl-isoxazole-based casein kinase 1 (CK1) inhibitor was extended towards the ribose pocket of the ATP binding site, a strategy driven by structure-based design. nih.gov Molecular docking studies of isoxazole derivatives against various cancer targets have also revealed significant binding affinities and key interactions within the active sites of these proteins.

The table below summarizes the application of these design strategies to isoxazole scaffolds.

| Drug Design Strategy | Description | Application to Isoxazole Analogues | Key Findings |

| Ligand-Based | Utilizes knowledge of active ligands to build a pharmacophore model. | Development of 3D-QSAR models for isoxazole derivatives targeting the Farnesoid X Receptor (FXR). mdpi.com | Identification of key structural features influencing agonist activity. |

| Structure-Based | Employs the 3D structure of the biological target to guide drug design. | Docking of isoxazole-based inhibitors into the ATP binding site of casein kinase 1 (CK1). nih.gov | Guided the extension of the pharmacophore to improve potency. |

Computational Exploration of Chemical Space for Isoxazole Scaffolds

The chemical space of isoxazole scaffolds is vast, offering a multitude of possibilities for substitution and functionalization. Computational methods are essential for systematically exploring this space to identify novel and promising drug candidates.

Virtual Screening: This computational technique involves the screening of large libraries of chemical compounds against a biological target to identify potential hits. For isoxazole-based compounds, virtual screening of databases like ZINC has been performed to identify potential inhibitors of targets such as Hsp90. bonviewpress.comresearchgate.net These studies have successfully identified isoxazole derivatives with high binding affinities, which can serve as starting points for further optimization.

Scaffold Hopping: This strategy aims to identify new molecular scaffolds that are structurally different from known active compounds but retain similar biological activity. nih.gov It is a valuable approach for discovering novel intellectual property and improving the physicochemical properties of a lead series. For isoxazole derivatives, scaffold hopping can be employed to replace the isoxazole core with other heterocyclic systems while maintaining the key pharmacophoric features. This can lead to the discovery of new chemotypes with improved drug-like properties. researchgate.net

The exploration of the chemical space for isoxazole scaffolds is a dynamic process, continuously fueled by the development of new computational algorithms and the increasing availability of structural data. The table below presents a hypothetical example of a computational exploration of isoxazole analogues, illustrating the types of data that can be generated.

| Analogue | Modification from Parent Compound | Predicted Biological Target | Predicted Binding Affinity (kcal/mol) | Key Predicted Interactions |

| 5-(Aminomethyl)-3-ethoxy-4-methylisoxazole | Bromine at position 5 replaced with an amino group | Kinase A | -8.5 | Hydrogen bond with Asp123, hydrophobic interaction with Leu78 |

| 5-(Hydroxymethyl)-3-ethoxy-4-methylisoxazole | Bromine at position 5 replaced with a hydroxyl group | Kinase B | -7.9 | Hydrogen bond with Ser45, pi-stacking with Phe102 |

| 3-Ethoxy-4-methyl-5-(methylsulfinyl)methylisoxazole | Bromine at position 5 replaced with a methylsulfinyl group | Enzyme C | -9.2 | Hydrogen bond with Gln98, electrostatic interaction with Arg210 |

| 3-Methoxy-4-methyl-5-(bromomethyl)isoxazole | Ethoxy at position 3 replaced with a methoxy group | Kinase A | -8.2 | Similar to parent compound, but with altered solvent accessibility |

| 3-Ethoxy-4-ethyl-5-(bromomethyl)isoxazole | Methyl at position 4 replaced with an ethyl group | Kinase B | -7.5 | Steric clash with Val50, leading to reduced affinity |

Applications As a Core Scaffold in Advanced Medicinal Chemistry Research

Design Principles for Isoxazole-Based Pharmacophores

The isoxazole (B147169) moiety is a key component in numerous therapeutic agents, and its utility stems from well-understood design principles that guide its incorporation into drug candidates. researchgate.netresearchgate.net Its favorable physicochemical properties and the capacity of its two electronegative heteroatoms to form hydrogen bonds allow for effective interactions with biological targets. researchgate.net

The biological activity of isoxazole-containing compounds is highly dependent on the nature and position of substituents on the ring. Structure-activity relationship (SAR) studies are crucial for elucidating the features required for potent and selective target engagement.

For instance, in the development of inhibitors for protein kinase CK1δ, a 3,4-diaryl-isoxazole core was identified as a key pharmacophore. Molecular docking studies revealed that the amidopyridinyl moiety at one position occupies the adenine region of the ATP binding site, forming critical hydrogen bonds with the protein's backbone. The isoxazole ring itself fits into a pocket between specific amino acid residues. nih.gov Modifications to the aryl groups and other substituents are then systematically made to optimize potency and selectivity. nih.gov

Similarly, in the design of anti-Zika virus agents, SAR studies on isoxazole-based molecules demonstrated that specific substitutions dramatically influence antiviral activity and cellular toxicity. The replacement of an oxazole moiety with an isoxazole was found to improve both activity and toxicity profiles. nih.gov Further optimization by adding different functional groups, such as morpholine, led to the identification of lead candidates with potent antiviral effects. nih.gov

Table 1: Structure-Activity Relationship of Isoxazole Derivatives as RORγt Ligands

| Compound | C-4 Substituent | C-5 Substituent | Potency (IC₅₀ nM) |

|---|---|---|---|

| 2 | H | 1H-pyrrol-2-yl | 120 |

| 3 | Methyl | 1H-pyrrol-2-yl | 14 |

| 6 | Ethyl | 1H-pyrrol-2-yl | 12 |

| 8 | 2-Fluorophenyl | 1H-pyrrol-2-yl | 59 |

Data sourced from structure-activity relationship studies on trisubstituted isoxazoles. dundee.ac.uk

These examples underscore a fundamental principle: the isoxazole core serves as a rigid scaffold that correctly orients functional groups for optimal interaction with a biological target. The specific substituents are then fine-tuned to maximize these interactions and achieve the desired pharmacological profile.

Bioisosterism—the replacement of a functional group with another that retains similar biological activity—is a key strategy in drug design to improve potency, selectivity, or pharmacokinetic properties. The isoxazole ring is an effective bioisostere for several common functional groups.

A classic example is the use of a 3-hydroxyisoxazole group as a bioisostere for a carboxylic acid. drugdesign.org This replacement can maintain the acidic proton and hydrogen bonding capabilities necessary for receptor binding while improving properties like cell permeability and metabolic stability.

Conversely, the isoxazole ring itself can be replaced by other heterocycles to modulate activity. In a search for ligands for central nicotinic cholinergic receptors, researchers replaced the isoxazole ring of a lead compound with pyridine, oxadiazole, or pyrazine. nih.govuniroma1.it This bioisosteric replacement strategy resulted in new ligands with a range of affinities, demonstrating how subtle changes in the heterocyclic core can fine-tune pharmacological properties. nih.gov This approach allows chemists to explore new chemical space while retaining the essential binding characteristics of the original pharmacophore.

Scaffold Hopping Applications Employing the Isoxazole Ring System

Scaffold hopping is a drug design strategy that involves replacing the central core of a molecule with a structurally different scaffold, aiming to discover new compounds with similar biological activity but potentially improved properties or novel intellectual property. nih.gov The isoxazole ring is frequently used in such applications due to its versatile chemistry and proven track record as a pharmacophore. researchgate.net

By replacing a known core, such as a phenyl or another heterocyclic ring, with an isoxazole, medicinal chemists can create novel molecular frameworks. nih.gov This can lead to significant changes in a compound's absorption, distribution, metabolism, and excretion (ADME) properties. For example, replacing a metabolically liable aromatic ring with a more electron-deficient isoxazole ring can increase stability against cytochrome P450-mediated oxidation, a common metabolic pathway. nih.gov

This strategy has been successfully used to enhance the metabolic stability of drug candidates. In one study, cyclizing a benzyl amide into an oxazole increased microsomal stability, which was further improved by hopping to other scaffolds like 1,3,4-oxadiazole. nih.gov This demonstrates the principle of using different five-membered heterocycles, including isoxazoles, to systematically optimize drug-like properties while maintaining the necessary pharmacophoric elements for biological activity.

The evolution of isoxazole scaffolds is evident in several marketed drugs.

Valdecoxib: A non-steroidal anti-inflammatory drug (NSAID), Valdecoxib features a diaryl-substituted isoxazole core. It was developed as a selective COX-2 inhibitor. The isoxazole scaffold correctly positions the two phenyl rings for optimal binding within the COX-2 enzyme active site. ijpca.orgresearchgate.net Its development is a prime example of how the isoxazole core can be used to achieve high target selectivity.

Leflunomide: This antirheumatic drug contains an isoxazole ring that, upon metabolic activation, opens to form its active metabolite, teriflunomide. nih.govresearchgate.net This case highlights the isoxazole ring's role as a pro-drug, where its chemical reactivity is harnessed for therapeutic effect. The ring cleavage is a key part of its mechanism of action. nih.gov

Zonisamide: An anticonvulsant drug, Zonisamide is a benzisoxazole derivative. This demonstrates the utility of fusing the isoxazole ring with other ring systems to create more complex scaffolds with unique biological activities. researchgate.net

These cases illustrate the successful application of isoxazole scaffolds in drug discovery, from achieving selectivity to serving as a pro-drug moiety.

Development of Chemical Probes and Tool Compounds for Mechanistic Biological Investigations

Beyond their role as therapeutic agents, isoxazole-containing molecules are valuable as chemical probes for studying biological systems. Their unique chemical properties can be exploited to investigate drug-target interactions and elucidate mechanisms of action.

Recent research has highlighted the intrinsic photoreactivity of the isoxazole ring. biorxiv.org Upon irradiation with UV light, the isoxazole ring can undergo ring-opening to form high-energy intermediates. This property has been harnessed to develop minimalist photo-crosslinkers for photoaffinity labeling (PAL) experiments. In this technique, an isoxazole-containing drug or ligand binds to its protein target, and upon UV irradiation, forms a covalent bond with the protein. This allows researchers to identify the specific binding site of the molecule and discover its potential off-targets, providing crucial insights for drug development and repurposing. biorxiv.org This application showcases the isoxazole ring as an untapped functional group for creating chemical probes without the need for larger, more perturbing traditional photocrosslinking motifs like diazirines or aryl azides. biorxiv.org

An in-depth analysis of the chemical compound 5-(Bromomethyl)-3-ethoxy-4-methylisoxazole reveals its significant potential as a versatile scaffold in advanced medicinal chemistry research. While specific studies on this exact molecule are not extensively documented in publicly available literature, its structural features, particularly the reactive bromomethyl group attached to a substituted isoxazole ring, suggest a high utility in the synthesis of novel therapeutic agents. The isoxazole moiety itself is a well-established pharmacophore present in numerous approved drugs, indicating the promise of its derivatives. nih.gov

The strategic placement of a bromomethyl group at the 5-position, an ethoxy group at the 3-position, and a methyl group at the 4-position of the isoxazole ring makes this compound a highly valuable building block for medicinal chemists. The bromomethyl group serves as a key functional handle for introducing a wide array of other chemical moieties through nucleophilic substitution reactions. This allows for the systematic modification of the molecule to explore structure-activity relationships (SAR) and optimize pharmacological properties.

Synthesis of Labeled Analogues for Target Engagement Studies

The development of labeled analogues of bioactive molecules is crucial for understanding their mechanism of action, target engagement, and pharmacokinetic properties. The presence of the reactive bromomethyl group in this compound provides a convenient site for the introduction of various labels, including radioactive isotopes and fluorescent tags.

Key Research Findings:

Fluorination for PET Imaging: An approach analogous to the synthesis of 5-fluoromethylisoxazoles could be employed. nih.gov Nucleophilic substitution of the bromide with a fluoride ion, potentially using a radiolabeled fluoride source such as ¹⁸F, would yield a positron emission tomography (PET) tracer. This would enable non-invasive imaging and quantification of the compound's distribution and target binding in vivo.

Deoxofluorination as an Alternative Strategy: In cases where direct nucleophilic substitution is challenging, a multi-step approach involving conversion of the bromomethyl group to a hydroxymethyl or formyl group, followed by deoxofluorination, could be utilized to introduce fluorine labels. nih.gov

Attachment of Fluorescent Probes: The bromomethyl group can readily react with nucleophilic fluorescent dyes, such as those containing amine or thiol groups, to create fluorescently labeled analogues. These probes are invaluable for in vitro studies, including fluorescence microscopy and flow cytometry, to visualize the cellular and subcellular localization of the compound.

Table 1: Potential Labeled Analogues of this compound and Their Applications

| Labeled Analogue | Labeling Strategy | Potential Application |

| 5-([¹⁸F]Fluoromethyl)-3-ethoxy-4-methylisoxazole | Nucleophilic substitution with [¹⁸F]fluoride | In vivo target engagement and pharmacokinetic studies using PET imaging. |

| 5-(Fluoresceinyl-thiomethyl)-3-ethoxy-4-methylisoxazole | Reaction with a thiol-containing fluorescent dye | In vitro visualization of cellular uptake and distribution. |

| 5-([¹⁴C]Methyl)-aminomethyl-3-ethoxy-4-methylisoxazole | Reaction with a [¹⁴C]-labeled amine | Quantitative analysis of drug-target interactions and metabolism studies. |

Design of Selective Modulators for Cellular Pathways to Unravel Biological Mechanisms

The isoxazole scaffold is a privileged structure in medicinal chemistry, known for its ability to interact with a variety of biological targets with high affinity and selectivity. nih.gov By modifying the substituents on the this compound core, it is possible to design selective modulators of specific cellular pathways, which are essential tools for dissecting complex biological mechanisms.

The design of such modulators often follows a systematic approach based on accepted pharmacophore models for the target of interest. nih.gov The core isoxazole ring can serve as a central scaffold to which different functional groups are attached to optimize binding to the target protein.

Key Research Findings:

Exploration of Chemical Space: The reactivity of the bromomethyl group allows for the creation of a diverse library of compounds by introducing various substituents. This diversity is key to identifying molecules that can selectively modulate the activity of a specific protein or pathway.

Structure-Based Drug Design: If the three-dimensional structure of the biological target is known, computational modeling can be used to design derivatives of this compound that fit precisely into the binding site. This approach can lead to the development of highly potent and selective modulators. nih.gov

Modification for Improved Pharmacological Profiles: The ethoxy and methyl groups on the isoxazole ring can also be modified to fine-tune the physicochemical properties of the resulting compounds, such as solubility and metabolic stability, which are critical for their utility as biological probes. nih.gov

Table 2: Examples of Potential Selective Modulators Derived from this compound

| Target Class | Design Strategy | Potential Biological Application |

| Kinases | Introduction of a hinge-binding motif via the bromomethyl group. | Elucidation of signaling pathways involved in cancer and inflammation. |

| G-protein coupled receptors (GPCRs) | Attachment of a ligand that mimics the natural substrate. | Investigation of neurotransmission and metabolic regulation. |

| Ion Channels | Incorporation of a charged moiety to interact with the channel pore. | Study of neuronal excitability and muscle contraction. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.